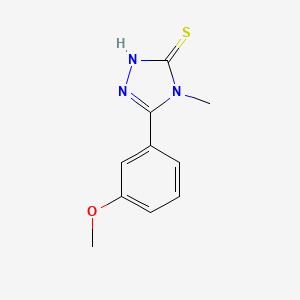
5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol” belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered aromatic ring with three nitrogen atoms. The 3-methoxyphenyl group is a common substituent in organic chemistry, known for its contribution to the pharmacological properties of various drugs .
Molecular Structure Analysis
The molecular structure of this compound would consist of a triazole ring substituted with a methyl group at the 4-position, a thiol group at the 3-position, and a 3-methoxyphenyl group at the 5-position .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation and N-arylation, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the thiol group could contribute to its reactivity, while the methoxyphenyl group could influence its solubility and stability .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One of the applications of triazole derivatives, including compounds structurally similar to 5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, is in the field of corrosion inhibition. These compounds have been investigated for their effectiveness in protecting metals against corrosion, particularly in acidic environments. Their efficiency as corrosion inhibitors is attributed to their ability to form protective layers on metal surfaces, which reduce the rate of metal dissolution and corrosion. For instance, studies on benzimidazole derivatives incorporating triazole thiol functionalities have demonstrated significant corrosion inhibition properties on mild steel in hydrochloric acid solution (Yadav et al., 2013).
Antimicrobial and Anti-inflammatory Properties
Research has also focused on the antimicrobial and anti-inflammatory properties of triazole derivatives. These compounds exhibit a broad spectrum of biological activities, including potential anti-inflammatory and antimicrobial effects. For example, the synthesis of new triazole derivatives has shown promising results in exhibiting anti-inflammatory activity (Labanauskas et al., 2004). Additionally, some triazole compounds have demonstrated good to moderate antimicrobial activities against various microorganisms, highlighting their potential as leads for the development of new antimicrobial agents (Bektaş et al., 2007).
Antiproliferative Activity
Compounds related to 5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol have been synthesized and tested for their antiproliferative activities. These studies are part of ongoing efforts to discover new therapeutic agents for cancer treatment. Some derivatives have shown promising antiproliferative effects, indicating their potential utility in cancer research and therapy (Narayana et al., 2010).
Cholinesterase Inhibition
Furthermore, the exploration of triazole derivatives for their cholinesterase inhibitory activity represents another significant area of research. These studies are crucial for the development of new treatments for neurodegenerative diseases such as Alzheimer's. Compounds with cholinesterase inhibitory properties could potentially enhance cognitive functions by increasing the levels of acetylcholine in the brain. A study involving S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols has highlighted their excellent cholinesterase inhibitory potential, underscoring the importance of triazole derivatives in medicinal chemistry (Arfan et al., 2018).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-13-9(11-12-10(13)15)7-4-3-5-8(6-7)14-2/h3-6H,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXVLUDEUQOVMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

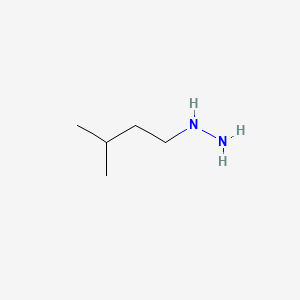
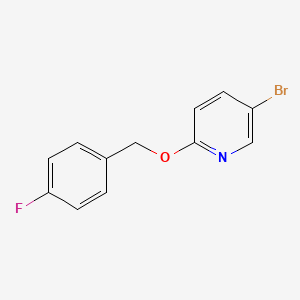
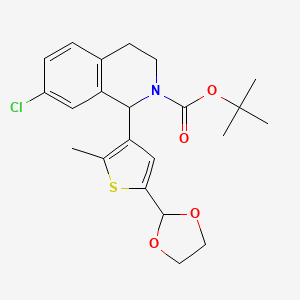
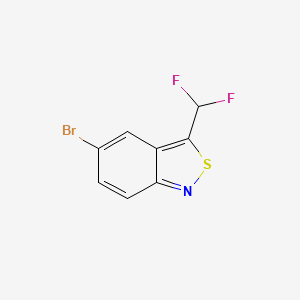
![3,4-dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2808773.png)
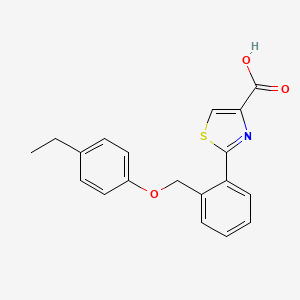
![2-Chloro-1-[3-(pyridin-4-ylmethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2808776.png)
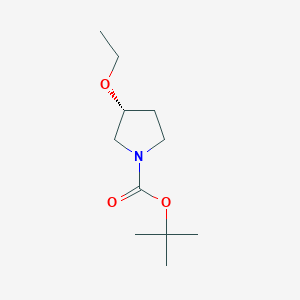
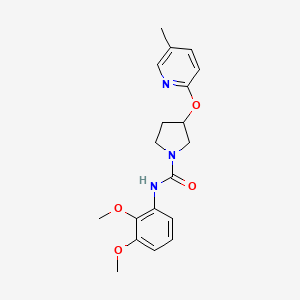
![Methyl 4-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2808784.png)
![Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2808785.png)
![2-Chloro-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2808787.png)
![2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2808789.png)
![3-(((3-(Trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2808790.png)